molecular formula C4H7ClOS B1313452 3-(Methylthio)propionyl Chloride CAS No. 7031-23-4

3-(Methylthio)propionyl Chloride

Cat. No. B1313452
CAS RN: 7031-23-4
M. Wt: 138.62 g/mol
InChI Key: NRHMXMBVLXSSAX-UHFFFAOYSA-N
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Description

3-(Methylthio)propionyl Chloride is a chemical compound used for the antimicrobial activity of methionine analogs as inhibitors of methionyl-tRNA synthetase . It is also applicable as nanocarriers for photodynamic therapy and chemotherapy .


Molecular Structure Analysis

The molecular formula of 3-(Methylthio)propionyl Chloride is C4H7ClOS . The InChI representation of the molecule is InChI=1S/C4H7ClOS/c1-7-3-2-4 (5)6/h2-3H2,1H3 . The Canonical SMILES representation is CSCCC(=O)Cl .


Physical And Chemical Properties Analysis

The molecular weight of 3-(Methylthio)propionyl Chloride is 138.62 g/mol . The compound has a topological polar surface area of 42.4 Ų . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 3 rotatable bonds . The exact mass and the monoisotopic mass of the compound are 137.9906137 g/mol .

Scientific Research Applications

Detection in Urine Samples

Research has demonstrated the detection of S-methylcysteine in urine samples of workers exposed to methyl chloride, a methylating agent. This finding is critical for occupational health and safety, indicating the body's response to such exposure (Doorn et al., 1980).

Molecular Structure and Conformation Studies

Studies on the molecular structure and conformation of propionyl chloride, closely related to 3-(Methylthio)propionyl Chloride, have provided valuable insights into the compound's physical properties. This information is vital for its application in various scientific fields (Dyngeseth, Schei, & Hagen, 1984).

Photodecomposition Research

Photodecomposition studies of propionyl chloride in an argon matrix have contributed to the understanding of chemical reactions under specific conditions, which is crucial for chemical process engineering (Winter et al., 1998).

Microwave Spectrum Analysis

The investigation of propionyl chloride's microwave spectrum has implications for spectroscopic analysis and material characterization, providing insights into molecular dynamics and interactions (Karlsson, 1976).

Transesterification Catalyst Research

Research on using ionic liquid and sulfamic acid as catalysts for transesterification of β-ketoesters demonstrates potential applications in organic synthesis and industrial chemistry (Bo, Ming, & Shuan, 2003).

Synthesis and Characterization Studies

Studies on the synthesis of specific derivatives, such as β-(3,5-Diterbutyl-4-hydroxyphenyl) propionyl chloride, provide foundational knowledge for the development of new compounds in pharmaceutical and material sciences (Xiao-he, 2007).

Biosynthesis of Volatile Sulfur Compounds

Research on the biosynthesis of 3-(Methylthio)-1-propanol using a synthetic microbial community highlights the integration of biotechnology and chemistry for flavor enhancement in food products (Du et al., 2021).

Safety And Hazards

When handling 3-(Methylthio)propionyl Chloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

3-methylsulfanylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClOS/c1-7-3-2-4(5)6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHMXMBVLXSSAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40513028
Record name 3-(Methylsulfanyl)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylthio)propionyl Chloride

CAS RN

7031-23-4
Record name 3-(Methylsulfanyl)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Methylthio)propionyl Chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
K Onizuka, ME Hazemi, N Sato, G Tsuji, F Nagatsugi - pdfs.semanticscholar.org
To a solution of 2-aminobenzamide (301 mg, 2.21 mmol) in DMF (4.0 mL), were added K2CO3 (919 mg, 6.65 mmol) and tert-butyl bromoacetate (485 µL, 3.31 mmol) and stirred at 90 o …
Number of citations: 0 pdfs.semanticscholar.org
H Mori, K Takahashi, R Koizumi, K Ohmori… - Colloid and Polymer …, 2013 - Springer
Novel sulfur-containing silsesquioxane nanoparticles, (R S –SiO 1.5 ) n , having uniform size distribution, good solubility, and relatively high refractive index were synthesized by …
Number of citations: 5 link.springer.com
Y Tada, I Yamawaki, S Ueda… - Journal of medicinal …, 1998 - ACS Publications
The derivatives of dimethyl-2-(phenylcarbamoyl)ethylsulfonium p-toluenesulfonates were synthesized and evaluated for antiallergic activity. The 2,3-dihydroxyethoxy group was …
Number of citations: 16 pubs.acs.org
S Shibasaki, Y Sasaki, K Nakabayashi… - Reactive and Functional …, 2016 - Elsevier
Here, we demonstrate a convenient and robust method for fabricating a series of dual-functionalized silsesquioxane nanoparticles (SQ-NPs) using a thiol–epoxy click reaction and …
Number of citations: 11 www.sciencedirect.com
Y Sasaki, H Mori - Materials Chemistry Frontiers, 2020 - pubs.rsc.org
Simultaneous achievement of self-healing ability and material hardness in materials is challenging because these properties are contradictory. In this study, we designed self-healable …
Number of citations: 7 pubs.rsc.org
M OYA, S ITO, K HARADA, M SUZUKI… - Chemical and …, 1982 - jstage.jst.go.jp
The electron impact mass spectra of (2R, 4R)-2-(2-hydroxyphenyl)-3-(3-mercaptopropionyl)-4-thiazolidinecarboxylic acid (1), SA 446, and the related compounds 2-7 are discussed. …
Number of citations: 5 www.jstage.jst.go.jp
JP Stanley - 1968 - search.proquest.com
The decomposition of t-butyl 3-methylthioperpropionate and t-butyl perpropionate in cumene has been studied. The products from both peresters are typical free radical products. Both …
Number of citations: 0 search.proquest.com
U Groenhagen, R Baumgartner, A Bailly… - Journal of Chemical …, 2013 - Springer
Increasing evidence indicates that volatile compounds emitted by bacteria can influence the growth of other organisms. In this study, the volatiles produced by three different strains of …
Number of citations: 243 link.springer.com
大矢正雪, 伊藤研, 原田健一, 鈴木真言… - Chemical and …, 1982 - jlc.jst.go.jp
The electron impact mass spectra of (2R, 4R)-2-(2-hydroxyphenyl)-3-(3-mercaptopropionyl)-4-thiazolidinecarboxylic acid (1), SA 446, and the related compounds 2-7 are discussed. …
Number of citations: 3 jlc.jst.go.jp
DH Paull, J Wolfer, JW Grebinski, A Weatherwax… - Chimia, 2007 - chimia.ch
… that exhibits strong activity against HIV,[4] was produced by the remarkably regioselective cycloaddition reaction between a (Scheme 13) and 3-methylthiopropionyl chloride, mediated …
Number of citations: 28 www.chimia.ch

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